6-Bromohexyl hexyl pentanedioate
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Overview
Description
6-Bromohexyl hexyl pentanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoalkyl group and a hexyl ester group attached to a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohexyl hexyl pentanedioate typically involves the esterification of hexyl pentanedioate with 6-bromohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of automated systems can minimize human error and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromohexyl hexyl pentanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoalkyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ester groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium are commonly used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted hexyl pentanedioates, depending on the nucleophile used.
Oxidation: The major products are hexyl pentanedioic acid and its derivatives.
Reduction: The major products are hexyl pentanediol and its derivatives.
Scientific Research Applications
6-Bromohexyl hexyl pentanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Bromohexyl hexyl pentanedioate largely depends on the specific application and the target molecule. In general, the bromoalkyl group can act as a reactive site for nucleophilic substitution reactions, allowing the compound to modify other molecules by forming covalent bonds. The ester groups can also participate in hydrolysis or transesterification reactions, leading to the release of hexyl pentanedioic acid or its derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Bromohexyl hexanoate: Similar in structure but with a shorter ester chain.
6-Bromohexyl decanoate: Similar in structure but with a longer ester chain.
6-Bromohexyl octanoate: Similar in structure but with an intermediate ester chain length.
Uniqueness
6-Bromohexyl hexyl pentanedioate is unique due to its specific combination of a bromoalkyl group and a hexyl ester group attached to a pentanedioate backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in various fields of research and industry.
Properties
CAS No. |
821015-80-9 |
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Molecular Formula |
C17H31BrO4 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
5-O-(6-bromohexyl) 1-O-hexyl pentanedioate |
InChI |
InChI=1S/C17H31BrO4/c1-2-3-4-8-14-21-16(19)11-10-12-17(20)22-15-9-6-5-7-13-18/h2-15H2,1H3 |
InChI Key |
UHPINZFIRGCFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCCC(=O)OCCCCCCBr |
Origin of Product |
United States |
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